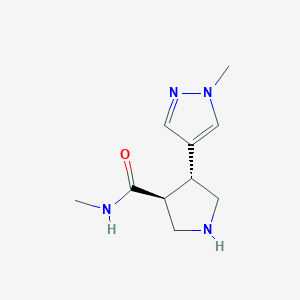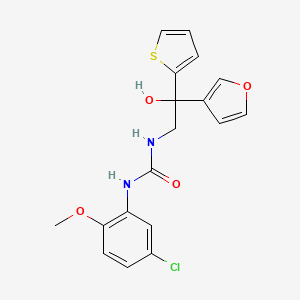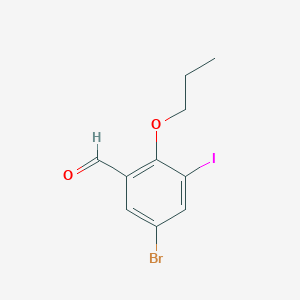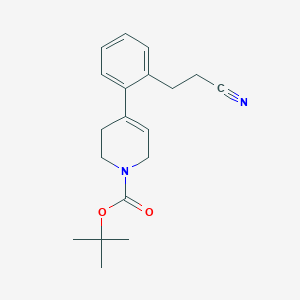![molecular formula C12H12N2O B2976240 3-甲基-5-[(E)-2-苯基乙烯基]-1,2-恶唑-4-胺 CAS No. 51978-96-2](/img/structure/B2976240.png)
3-甲基-5-[(E)-2-苯基乙烯基]-1,2-恶唑-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.241. The purity is usually 95%.
BenchChem offers high-quality 4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环化学和有机合成
化合物 3-甲基-5-[(E)-2-苯基乙烯基]-1,2-恶唑-4-胺在现有的研究摘要中没有直接提及。然而,相关研究强调了结构相似的杂环化合物在有机合成中的重要性。例如,关于 5-亚甲基-1,3-二氧戊环-2-酮与胺反应生成 4-羟基-2-噁唑烷酮的研究突出了恶唑胺衍生物在合成新的杂环系统中的多功能性。这项研究表明此类化合物在开发具有潜在生物活性的新型化学实体中的更广泛应用 (Chernysheva 等人,1999)。
抗菌和细胞毒活性
另一个研究领域是对源自伯胺的新型杂环化合物的合成和生物学评估,例如合成显示出抗菌活性的 1,2,4-三唑衍生物。尽管与 3-甲基-5-[(E)-2-苯基乙烯基]-1,2-恶唑-4-胺没有直接关系,但这证明了杂环胺在药物化学中发现具有抗菌性质的新型治疗剂的潜力 (Bektaş 等人,2007)。
催化和化学合成
关于电化学促进的炔胺和 CO2 C-N 键形成以合成 5-亚甲基-1,3-噁唑烷-2-酮的研究显示了胺在碳捕获技术和可持续化学合成中的催化应用。这突出了含氮杂环在促进环境友好的化学转化中的作用,可能包括 3-甲基-5-[(E)-2-苯基乙烯基]-1,2-恶唑-4-胺 的衍生物 (Feroci 等人,2005)。
材料科学和高分子化学
具有末端抗菌功能的聚(恶唑啉)的开发说明了恶唑啉衍生物在材料科学中的应用。通过合成具有末端季铵基团的聚合物,研究人员探索了这些材料的抗菌潜力。这表明恶唑啉化学在设计具有生物医学材料和涂层潜在应用的功能性聚合物中具有更广泛的应用范围 (Waschinski & Tiller, 2005)。
属性
IUPAC Name |
3-methyl-5-[(E)-2-phenylethenyl]-1,2-oxazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-12(13)11(15-14-9)8-7-10-5-3-2-4-6-10/h2-8H,13H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYACQMBOAGPRAP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1N)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1N)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of 4-amino-3-methyl-5-styrylisoxazole?
A1: 4-amino-3-methyl-5-styrylisoxazole has the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol.
Q2: What spectroscopic data is available for characterizing 4-amino-3-methyl-5-styrylisoxazole?
A2: Researchers commonly use IR, 1H NMR, 13C NMR, and HRMS techniques to characterize the structure of 4-amino-3-methyl-5-styrylisoxazole and its derivatives. [, , , , , , , , , , , ]
Q3: What are the main synthetic routes used to obtain 4-amino-3-methyl-5-styrylisoxazole?
A3: A common starting material for the synthesis of 4-amino-3-methyl-5-styrylisoxazole is the corresponding 3-methyl-4-nitro-5-styrylisoxazole, which can be reduced to the amine. []
Q4: How is 4-amino-3-methyl-5-styrylisoxazole used in organic synthesis?
A4: 4-amino-3-methyl-5-styrylisoxazole serves as a versatile building block in organic synthesis. It readily reacts with various electrophiles, enabling the preparation of diversely functionalized isoxazole derivatives. Some common reactions include:
- Reaction with anhydrides: This compound reacts with phthalic, maleic, and succinic anhydrides, leading to ring-opening of the anhydride and subsequent cyclization. []
- Reaction with aryl isocyanates: Reaction with aryl isocyanates forms urea derivatives, which can be further transformed into various heterocycles like pyrimidinediones. []
- Reaction with phenacyl bromides: This reaction forms phenacyl isoxazolylamines, which can be used to synthesize various heterocycles, such as pyrrolo[2,3-d]pyrimidines. []
- Multicomponent reactions: It participates in multicomponent reactions for the efficient synthesis of complex heterocyclic systems like isoxazolyl amino chromeno[4,3-b]pyridines and isoxazolyl amino chromenopyrroles. [, ]
Q5: Are there any reported applications of 4-amino-3-methyl-5-styrylisoxazole derivatives in medicinal chemistry?
A5: Yes, researchers have explored the biological activity of 4-amino-3-methyl-5-styrylisoxazole derivatives, particularly their:
- Anti-inflammatory and analgesic activities: Several derivatives exhibit promising anti-inflammatory and analgesic properties comparable to standard drugs. [, ]
- Antimicrobial activity: Studies have demonstrated the effectiveness of certain derivatives against various bacterial and fungal strains. [, , ]
Q6: What is the impact of structural modifications on the activity of 4-amino-3-methyl-5-styrylisoxazole derivatives?
A6: While specific structure-activity relationship (SAR) studies are limited in the provided literature, it's clear that introducing various substituents and heterocyclic moieties to the core structure of 4-amino-3-methyl-5-styrylisoxazole can significantly influence its biological activity, including its potency and selectivity. [, , , ]
Q7: What green chemistry approaches have been explored for synthesizing 4-amino-3-methyl-5-styrylisoxazole derivatives?
A7: Several research groups have developed eco-friendly synthetic methods utilizing:
- PEG-400: Polyethylene glycol-400 acts as an efficient and recyclable reaction medium for synthesizing isoxazolyl indole-3-carboxylic acid esters and isoxazolyl pyrido[2,3-d]pyrimidines. [, ]
- Ionic Liquids: Ionic liquids, such as 1-methyl imidazolium tetraflouroborate ([HMIm]BF4), have been successfully employed as solvents and promoters for synthesizing isoxazolyl quinazolin-4(3H)-ones and isoxazolyl dihydro-1H-indol-4(5H)-one derivatives. [, ]
- Aqueous Medium: Reactions carried out in water with catalysts like acetic acid or p-toluenesulfonic acid offer environmentally friendly routes for synthesizing isoxazolyl amino chromeno[4,3-b]pyridine derivatives, isoxazolyl amino chromenopyrroles, and isoxazolyl-4-hydroxyindole-3-carboxylate derivatives. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2976159.png)




![Benzo[d]thiazol-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2976169.png)
![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2976172.png)
![N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2976175.png)

![(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/no-structure.png)


![ethyl 4-((1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate](/img/structure/B2976180.png)
